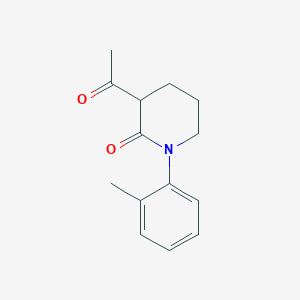
3-Acetyl-1-(2-methylphenyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-1-(2-methylphenyl)piperidin-2-one is a chemical compound with the molecular formula C14H17NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are known for their wide range of biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-(2-methylphenyl)piperidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, cycloaddition, and annulation processes. These methods are designed to be cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1-(2-methylphenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Acetyl-1-(2-methylphenyl)piperidin-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-1-(2-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Acetyl-1-(2-methylphenyl)piperidin-2-one include other piperidine derivatives such as:
- 3-Methylpiperidin-2-one
- 1-Phenylpiperidin-2-one
- 2,6-Dimethylpiperidine
Uniqueness
What sets this compound apart from other similar compounds is its unique acetyl and methylphenyl substituents, which may confer distinct biological and chemical properties .
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-acetyl-1-(2-methylphenyl)piperidin-2-one |
InChI |
InChI=1S/C14H17NO2/c1-10-6-3-4-8-13(10)15-9-5-7-12(11(2)16)14(15)17/h3-4,6,8,12H,5,7,9H2,1-2H3 |
InChI Key |
CMJBUJLMAIKVMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCCC(C2=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-tert-Butyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol](/img/structure/B13211134.png)
![4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13211139.png)
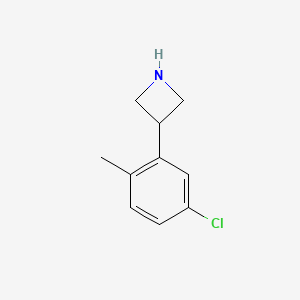
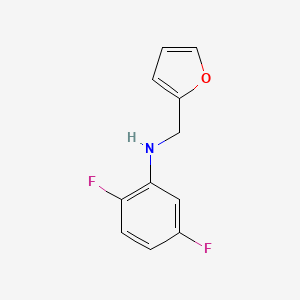
![5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13211155.png)
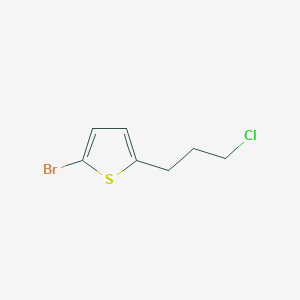
![1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13211178.png)
![3-Methyl-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13211184.png)
![5-(Azetidin-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13211189.png)
![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]-2-hydroxyacetaldehyde](/img/structure/B13211195.png)
![({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide](/img/structure/B13211201.png)
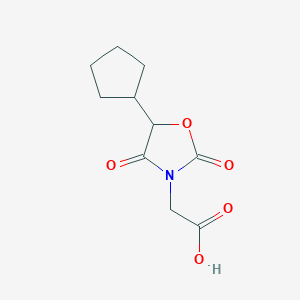
![3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B13211224.png)
